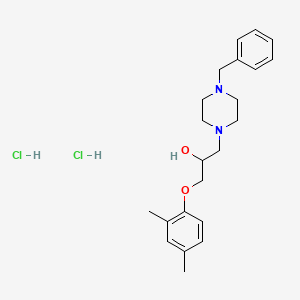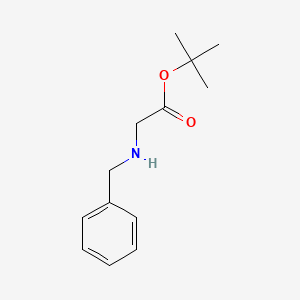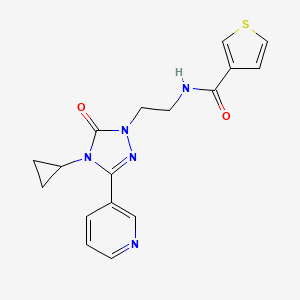
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the triazine and tetrahydropyran rings. The exact synthesis pathway would depend on the specific reactions used to introduce the dimethylamino and phenyl groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazine and tetrahydropyran rings, along with the dimethylamino and phenyl groups. The exact three-dimensional structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazine ring, which is known to participate in various chemical reactions. The dimethylamino groups could also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar dimethylamino groups could make it more soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The synthesis and evaluation of carboxamide derivatives for their cytotoxic activity have been explored, demonstrating potent cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines have shown significant growth inhibitory properties against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some compounds displaying IC(50) values less than 10 nM (Deady et al., 2003).
Fluorescent Dyes and Large Stokes Shifts
Research into derivatives of isomeric 2-(hydroxytolyl)-4,6-dimethylamino-1,3,5-triazines has yielded high yields of fluorescent dyes exhibiting large Stokes shifts, facilitated by intramolecular proton transfer. These dyes have applications in biochemical sensing and imaging due to their pronounced green fluorescence and potential for efficient intramolecular energy transfer processes (Rihn et al., 2012).
Antibacterial and Biofilm Inhibitors
Novel bis(pyrazole-benzofuran) hybrids, through the use of compounds similar to the queried chemical, have shown remarkable antibacterial efficacies and biofilm inhibition activities, suggesting their utility in combating bacterial resistance and biofilm-associated infections. Compound 5e, in particular, exhibited superior inhibitory activity against MRSA and VRE bacterial strains, as well as significant biofilm inhibition, outperforming reference drugs like Ciprofloxacin (Mekky & Sanad, 2020).
DNA Binding Agents and Cytotoxicity
The design and synthesis of bis(9-aminoacridine-4-carboxamides) linked via various chains intended for bisintercalation into DNA have been studied. These compounds aim at inhibiting transcription by forming slow-dissociating DNA complexes, showing potential as cytotoxic agents against cancer cells through mechanisms possibly involving topoisomerase poisons (Wakelin et al., 2003).
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended for use as a drug, its mechanism of action would depend on how it interacts with biological targets in the body. Unfortunately, without specific information about its intended use, it’s difficult to predict its mechanism of action .
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound would likely depend on its intended use and the results of preliminary studies. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .
Eigenschaften
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O2/c1-25(2)18-22-16(23-19(24-18)26(3)4)14-21-17(27)20(10-12-28-13-11-20)15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMMMVSHSULCOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2(CCOCC2)C3=CC=CC=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2734436.png)
![N-(2,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2734437.png)
![(4-(benzylthio)-2-(2-chlorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2734438.png)
![N-[(1-Aminocycloheptyl)methyl]-1-methylthieno[2,3-c]pyrazole-5-carboxamide;dihydrochloride](/img/structure/B2734439.png)







![3-(3-methoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2734455.png)

